

(4-Chloro-2-methoxypyridin-3-yl)methanol: Technical Safety & Application Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Chloro-2-methoxypyridin-3-yl)methanol

Cat. No.: B13595549

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Document Control:

- Role: Senior Application Scientist
- Status: Research Grade / Intermediate
- CAS Registry: 1807273-82-0[1][2][3][4]

PART 1: EXECUTIVE SUMMARY & IDENTIFICATION

Compound Overview

(4-Chloro-2-methoxypyridin-3-yl)methanol is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and proton pump inhibitors (PPIs).[1][2][3][5][6][7] Its structure features a 2-methoxy group (directing group), a 4-chloro substituent (handle for cross-coupling), and a 3-hydroxymethyl moiety (versatile linker).[8][5]

Due to the presence of the benzylic-type alcohol on a pyridine ring, this compound exhibits specific stability challenges—notably susceptibility to oxidation back to the aldehyde or

carboxylic acid if improperly stored.[8]

Chemical Identification

Parameter	Specification
Chemical Name	(4-Chloro-2-methoxypyridin-3-yl)methanol
CAS Number	1807273-82-0
Synonyms	4-Chloro-2-methoxy-3-pyridinemethanol; [4-Chloro-2-(methoxy)-3-pyridinyl]methanol
Molecular Formula	C ₇ H ₈ ClNO ₂
Molecular Weight	173.60 g/mol
SMILES	COc1nc(ccc1Cl)CO (Note: Isomeric precision is critical; confirm substitution pattern)
Structure	Pyridine ring substituted at 2 (OMe), 3 (CH ₂ OH), 4 (Cl)

PART 2: HAZARD IDENTIFICATION & RISK ASSESSMENT (GHS)[7][13]

GHS Classification

Based on structural analogs (e.g., 4-Chloro-2-methoxypyridine-3-carbonitrile) and functional group analysis.[8][5]

- Signal Word:WARNING
- Hazard Pictograms:
 - (Irritant)
 - (Potential Sensitizer/Target Organ)

Hazard Statements (H-Codes)

- H302: Harmful if swallowed.[5]

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5]

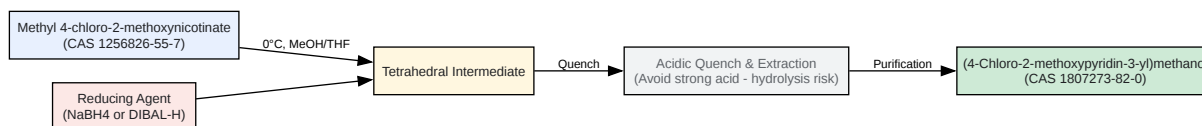
Precautionary Statements (P-Codes)

- P261: Avoid breathing dust/fume/gas/mist/vapors.[5]
- P280: Wear protective gloves/eye protection/face protection.[5][9][10][11]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5]
Remove contact lenses if present and easy to do.[5] Continue rinsing.
- P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

PART 3: SYNTHESIS & APPLICATION WORKFLOW

Synthesis Pathway

The most reliable route to CAS 1807273-82-0 involves the reduction of its oxidized precursors. [8][5] This method preserves the sensitive chloro-substituent while converting the ester or aldehyde.[5]



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Figure 1: Reduction pathway from the methyl ester precursor.[8][5] Sodium Borohydride (NaBH₄) is preferred for milder conditions to avoid dechlorinating the pyridine ring.[8]

Application in Drug Discovery

This alcohol serves as a "linchpin" intermediate.[5] The hydroxyl group is typically converted to a leaving group (halide or mesylate) to facilitate SN2 reactions with amines or thiols, introducing the pyridine core into larger bioactive molecules.[8]

Key Reaction Protocol (Mesylation):

- Dissolve: 1.0 eq Alcohol in DCM (0.1 M).
- Base: Add 1.5 eq TEA or DIPEA.
- Reagent: Add 1.1 eq Methanesulfonyl chloride (MsCl) dropwise at 0°C.
- Monitor: TLC usually shows conversion within 1 hour.[5]
- Caution: The resulting mesylate is highly reactive and should be used immediately.[5]

PART 4: HANDLING, STORAGE & STABILITY

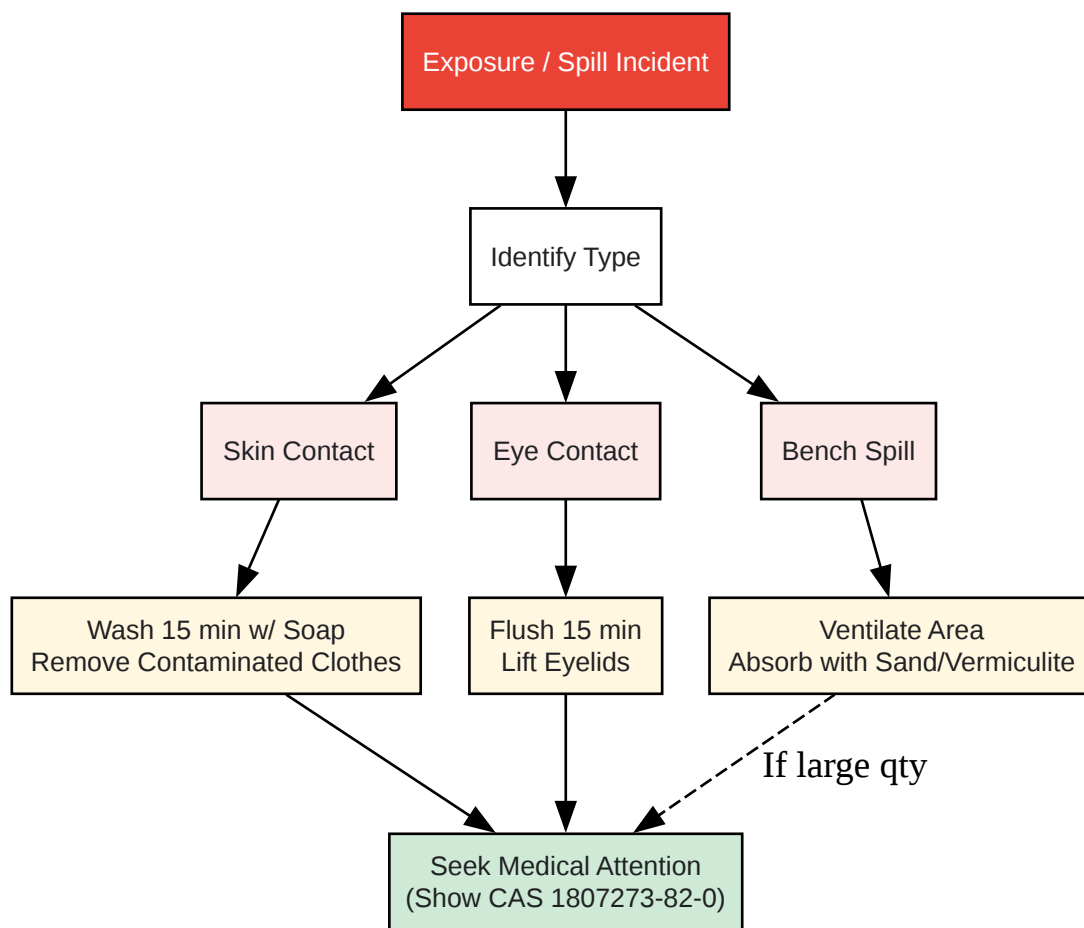
Stability Profile

- Oxidation Sensitivity: Moderate.[5] The hydroxymethyl group at position 3 is electron-rich due to the ortho-methoxy group, making it susceptible to air oxidation to the aldehyde.[8][5]
- Hydrolysis Sensitivity: Low/Moderate.[5] The 2-methoxy group can hydrolyze to the pyridone (2-hydroxy) form under strong acidic conditions at high temperatures.[8][5]

Storage Protocol (Self-Validating)

- Atmosphere: Store under Argon or Nitrogen.[5]
- Temperature: 2°C to 8°C (Refrigerate).
- Container: Amber glass vial with Teflon-lined cap to prevent light degradation and moisture ingress.[5]

Emergency Response Decision Tree



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Figure 2: Immediate response protocol for exposure or environmental release.

PART 5: PHYSICAL & CHEMICAL PROPERTIES

Property	Value / Observation	Source/Note
Physical State	Solid (Powder or Crystalline)	Analog comparison
Color	White to Off-white	Typical for pure pyridines
Melting Point	90°C - 105°C (Predicted)	Based on 2-methoxy-3-methyl analogs
Solubility	Soluble in DMSO, MeOH, DCM, EtOAc	Polar organic solvents
Water Solubility	Low to Moderate	Methoxy/Chloro lipophilicity vs OH polarity
LogP	~1.5 - 2.0 (Predicted)	Useful for Lipinski Rule of 5 analysis

PART 6: TOXICOLOGICAL INFORMATION

Acute Toxicity

- Oral: Data on the specific isomer is limited, but the nitrile analog (CAS 1008451-56-6) is classified as Acute Tox. 3 (H301).[8][5] Therefore, treat this alcohol as potentially harmful/toxic (Category 4 or 3).[8]
- Inhalation: Dust may cause severe respiratory irritation.[5]

Chronic Effects[1][7]

- Sensitization: Halogenated pyridines are known skin sensitizers.[5] Repeated exposure may cause allergic dermatitis.[5]
- Carcinogenicity: No specific data available.[5] Not listed by IARC/NTP.[5]

PART 7: REFERENCES

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